Cas no 430458-67-6 (Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate)

Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate is a synthetic indole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-methyl-substituted benzoyl group at the 1-position and a carboxylate ester at the 3-position of the indole core, enhancing its reactivity and versatility in chemical transformations. This compound is particularly valuable as an intermediate in the synthesis of biologically active molecules, including kinase inhibitors and other heterocyclic scaffolds. Its well-defined crystalline form ensures consistent purity, facilitating reliable experimental outcomes. The presence of both electron-withdrawing and electron-donating substituents allows for selective functionalization, making it a useful building block in medicinal chemistry and material science applications.
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate structure
430458-67-6 structure
Product name:Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate
CAS No:430458-67-6
MF:C18H14ClNO3
Molecular Weight:327.761663913727
CID:5059929

Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate
    • methyl 1-(2-chloro-4-methylbenzoyl)indole-3-carboxylate
    • インチ: 1S/C18H14ClNO3/c1-11-7-8-13(15(19)9-11)17(21)20-10-14(18(22)23-2)12-5-3-4-6-16(12)20/h3-10H,1-2H3
    • InChIKey: VNHWAGHHYYRNFE-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C=CC=1C(N1C=C(C(=O)OC)C2C=CC=CC1=2)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 469
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 48.3

Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM264883-10g
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate
430458-67-6 95%+
10g
$1636 2021-08-18
Chemenu
CM264883-1g
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate
430458-67-6 95%+
1g
$548 2023-02-02
Chemenu
CM264883-1g
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate
430458-67-6 95%+
1g
$514 2021-08-18
Chemenu
CM264883-5g
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate
430458-67-6 95%+
5g
$1169 2021-08-18

Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate 関連文献

Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylateに関する追加情報

Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate (CAS No. 430458-67-6): A Comprehensive Overview

Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, identified by its CAS number 430458-67-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex aromatic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique combination of a benzoyl group and an indole core makes it a promising candidate for further exploration in drug discovery.

The chemical structure of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate consists of a benzoyl moiety attached to an indole ring, with specific substitutions at the 2-position and 4-position of the benzene ring. The presence of a chloro group at the 2-position and a methyl group at the 4-position introduces additional functional diversity, which can be exploited for modulating biological activity. This structural feature is particularly relevant in the context of designing molecules that interact with biological targets with high specificity.

In recent years, there has been growing interest in indole derivatives as pharmacophores due to their wide range of biological activities. Indole compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The benzoyl group in Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate further enhances its potential by providing a site for further chemical modification and functionalization. This allows for the synthesis of analogs with tailored properties, enabling researchers to optimize efficacy and reduce off-target effects.

One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The indole core is known to be a privileged structure in medicinal chemistry, meaning it has been successfully used in numerous drugs already on the market. By incorporating additional functional groups such as the benzoyl moiety and chloro/methyl substituents, researchers can fine-tune the pharmacological profile of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate to target specific diseases or biological pathways.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in designing effective drugs. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate exemplifies how strategic modifications can lead to improved biological activity. For instance, the chloro group at the 2-position may enhance binding affinity to certain enzymes or receptors, while the methyl group at the 4-position could influence metabolic stability and bioavailability. These insights are crucial for guiding synthetic efforts aimed at developing next-generation therapeutics.

The compound's potential applications extend beyond traditional small-molecule drug development. It has shown promise as a building block for more complex molecules, including peptidomimetics and protein-protein interaction inhibitors. These advanced scaffolds are essential for addressing complex diseases that require multi-target engagement. The versatility of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate makes it a valuable asset in synthetic chemistry labs worldwide.

In addition to its structural diversity, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate offers advantages in terms of synthetic accessibility. The availability of readily accessible starting materials and well-established synthetic routes allows for rapid exploration of its derivatives. This accessibility is critical for accelerating drug discovery programs, especially when dealing with complex molecular architectures like this one.

The compound's pharmacological profile is still under investigation, but preliminary studies suggest that it may exhibit interesting biological activities relevant to human health. For example, it has been tested for its potential effects on enzymes involved in inflammation and cancer progression. While these studies are still in early stages, they underscore the importance of exploring new chemical entities like Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate.

As research continues to evolve, so too will our understanding of this compound's potential applications. Advances in computational chemistry and high-throughput screening technologies are expected to further enhance our ability to evaluate and optimize molecules like this one. These tools will enable researchers to identify new leads more efficiently and accelerate the transition from bench science to clinical application.

In conclusion, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate (CAS No. 430458-67-6) represents a fascinating area of study within pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling candidate for further research and development. As our knowledge base expands and new technologies emerge, we can expect this compound to play an increasingly important role in the discovery and design of novel therapeutic agents.

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